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(R)-1-(5-Bromothiazol-2-yl)ethan-1-amine

Cat. No.: B13581535
M. Wt: 207.09 g/mol
InChI Key: RBGBHJNCZXLFMW-GSVOUGTGSA-N
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Description

The Thiazole (B1198619) Heterocycle: Significance in Organic Synthesis and Functional Molecules

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of organic and medicinal chemistry. nih.govnumberanalytics.comjetir.org Its aromatic nature and the presence of heteroatoms confer upon it a unique reactivity profile, making it a versatile synthon for the construction of more complex molecular architectures. nih.gov Thiazole and its derivatives are integral components of numerous biologically active compounds, including natural products and pharmaceuticals. nih.govnih.gov

A notable example is Vitamin B1 (Thiamine), which features a thiazole moiety and is essential for metabolism. nih.gov In the realm of pharmaceuticals, the thiazole scaffold is present in a wide array of drugs with diverse therapeutic applications, such as antimicrobial, antiretroviral, antifungal, and anticancer agents. nih.govresearchgate.netijarsct.co.in For instance, Dasatinib, a potent anticancer drug, incorporates a thiazole ring in its structure. nih.govresearchgate.net The ability of the thiazole nucleus to participate in various chemical transformations and its presence in a multitude of functional molecules underscore its profound importance in contemporary chemical research. nih.govslideshare.net

Table 1: Examples of Thiazole-Containing Pharmaceuticals

Drug Name Therapeutic Class
Sulfathiazole Antimicrobial
Ritonavir Antiretroviral
Abafungin Antifungal
Tiazofurin Anticancer
Dasatinib Anticancer
Pramipexole Anti-Parkinson's
Riluzole Neuroprotective
Nizatidine H2 Receptor Antagonist

| Meloxicam | NSAID |

This table showcases a selection of pharmaceuticals that incorporate the thiazole ring, highlighting the broad therapeutic applicability of this heterocyclic scaffold.

Prominence of Chiral Amines as Versatile Building Blocks and Ligands

Chiral amines are indispensable tools in the field of asymmetric synthesis, serving as both valuable building blocks and highly effective ligands for catalytic processes. nih.gov Their importance stems from their prevalence in natural products, pharmaceuticals, and agrochemicals, where specific stereochemistry is often crucial for biological activity. nih.govacs.org It is estimated that around 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov

As building blocks, chiral amines provide a readily available source of stereochemical information, enabling the synthesis of complex target molecules with high enantiomeric purity. nih.gov The asymmetric catalytic reduction of imines is one of the most direct and efficient methods for preparing chiral amines. Furthermore, chiral amines and their derivatives are widely employed as ligands in transition metal-catalyzed reactions, facilitating a vast array of enantioselective transformations. acs.org The ability of these ligands to create a chiral environment around a metal center allows for precise control over the stereochemical outcome of a reaction, leading to the efficient production of enantiomerically enriched products. acs.org The development of novel chiral amine-based ligands continues to be an active area of research, driving innovation in asymmetric catalysis.

Positioning of (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine within Asymmetric Heterocyclic Chemistry

This compound holds a strategic position within the field of asymmetric heterocyclic chemistry. This compound uniquely combines three key structural features: a thiazole heterocycle, a chiral amine, and a bromine atom. The thiazole ring, as previously discussed, is a privileged scaffold in medicinal chemistry. The chiral ethylamine (B1201723) substituent introduces a stereogenic center, making it a valuable building block for the synthesis of enantiomerically pure compounds.

The bromine atom at the 5-position of the thiazole ring serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through cross-coupling reactions, such as the Suzuki reaction, allowing for the facile introduction of molecular diversity. nih.gov This trifecta of functionalities makes this compound a highly sought-after intermediate in drug discovery and development. Its structure provides a platform for the creation of libraries of complex molecules with potential biological activity, solidifying its importance as a key player in the ongoing quest for novel therapeutic agents.

Table 2: Key Structural Features of this compound

Feature Significance
Thiazole Ring Aromatic heterocycle with proven biological relevance.
(R)-1-aminoethyl group Introduces chirality, essential for stereospecific interactions.

| Bromine Atom | Provides a reactive site for further chemical modification. |

This table summarizes the principal structural components of the title compound and their respective contributions to its utility in chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2S B13581535 (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

(1R)-1-(5-bromo-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3/t3-/m1/s1

InChI Key

RBGBHJNCZXLFMW-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=NC=C(S1)Br)N

Canonical SMILES

CC(C1=NC=C(S1)Br)N

Origin of Product

United States

Synthetic Methodologies for R 1 5 Bromothiazol 2 Yl Ethan 1 Amine and Analogous Chiral Thiazole Systems

Strategies for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a foundational step in the synthesis of the target compound and its analogues. Various classical and modern synthetic methods have been developed to construct this important heterocyclic motif.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. clockss.orgsynarchive.com The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.comchemhelpasap.comnih.gov This method is known for its simplicity and often high yields. chemhelpasap.com

In the context of preparing precursors for (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine, a modified Hantzsch approach would typically involve the reaction of a suitable α,α-dihalo ketone with a thioamide. For instance, reacting 1,1-dibromoacetone (B6598254) with a thioamide can lead to the formation of a 2-substituted-5-bromothiazole ring. Subsequent reactions can then be performed to build the ethanamine side chain.

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These include the use of microwave irradiation, which can significantly accelerate the reaction compared to conventional heating methods. nih.gov For example, the synthesis of 2-aminothiazoles from 2-bromoacetophenones and thioureas has been successfully performed in heated microreactors, demonstrating the adaptability of the Hantzsch reaction to modern flow chemistry techniques. rsc.org Furthermore, the Holzapfel-Meyers-Nicolaou modification involves the generation of a hydroxythiazoline intermediate under basic conditions, which is then dehydrated to yield the thiazole, a process that has proven effective for preserving stereochemistry in chiral substrates. researchgate.net

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions
MethodKey ReagentsTypical ConditionsAdvantagesReference
Classical Hantzschα-haloketone, Thiourea/ThioamideConventional heating in solvent (e.g., Methanol)Simple, high-yielding chemhelpasap.com
Microwave-Assistedα-haloketone, ThioureaMicrowave heating (e.g., 90°C, 30 min in Methanol)Reduced reaction time, improved yields nih.gov
Microreactor2-bromoacetophenones, 1-substituted-2-thioureasHeated microchip (e.g., 70°C) under electro-osmotic flowHigh conversion, suitable for analogue synthesis rsc.org
Holzapfel-Meyers-NicolaouThioamide, α-halocarbonylBasic conditions followed by dehydration (TFAA, pyridine)Preserves optical purity of chiral centers researchgate.net

To improve reaction efficiency and avoid the isolation of potentially unstable intermediates, one-pot synthetic strategies have gained considerable attention. clockss.org For the synthesis of 5-bromo-2-aminothiazoles, efficient one-pot methods have been developed that combine the bromination of a ketone and the subsequent cyclization reaction. researchgate.net

A notable example involves the use of copper(II) bromide as an efficient and inexpensive reagent for the in-situ α-bromination of aromatic methyl ketones. clockss.org The resulting α-bromo ketone intermediate is not isolated but is directly reacted with thiourea in the same reaction vessel to yield the corresponding 4-aryl-2-aminothiazole. This α-bromination/cyclization process is highly efficient. clockss.org This approach can be extended to generate 5-bromo-2-aminothiazoles by starting with an appropriate ketone precursor that allows for bromination at the desired position. These one-pot procedures are advantageous as they often use simple starting materials and mild conditions, avoiding the need for metal catalysts or harsh reagents like elemental bromine. researchgate.net

Table 2: One-Pot Synthesis of 2-Aminothiazole (B372263) Derivatives
Starting MaterialsKey Reagent/CatalystProcessKey FeatureReference
Aromatic methyl ketones, ThioureaCopper(II) bromideα-bromination/cyclizationFacile, efficient, good to excellent yields (78–90%) clockss.org
α-active methylene (B1212753) ketones, KSCN, primary aminesNone specifiedBromination/thiocyanation/condensationAvoids extraction and chromatography researchgate.net
Ketones, Thioureas (from dithiocarbamic acid salts)CuBr₂In-situ α-bromination/condensationEfficient desulfurizing agent, good yields (61–95%) researchgate.net
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesSilica supported tungstosilisic acidThree-component condensationGreen, reusable catalyst, high yields (79-90%) nih.gov

Modern organic synthesis has seen the rise of metal-catalyzed reactions for the construction of heterocyclic rings, offering alternative pathways that often provide access to structures not easily obtained through classical methods. organic-chemistry.org Various transition metals, including copper, palladium, and iridium, have been employed to catalyze the formation of the thiazole nucleus. organic-chemistry.orgacs.orgnih.gov

Copper-catalyzed methods are particularly prevalent. One strategy involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles under mild conditions. organic-chemistry.org Another approach is a three-component reaction of thioamides, ynals, and alcohols, catalyzed by copper(I), which forms new C–S, C–N, and C–O bonds in a single step. acs.org Calcium catalysis has also been reported for the sustainable synthesis of 5-aminothiazoles via an elimination-cyclization of N-thioacyl-N,O-acetals with isocyanides. nih.gov

Palladium(II) acetate (B1210297) has been shown to catalyze the reaction of vinyl azides with potassium thiocyanate to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org More recently, iridium-catalyzed sulfur ylide insertion reactions have provided a versatile and functional group-tolerant route to a wide library of thiazoles under mild conditions, overcoming some limitations of the Hantzsch synthesis. nih.gov

Annulation strategies, where a ring is fused onto an existing molecular scaffold, are also employed. For example, a Brønsted acid-promoted ring-opening of 2H-azirines and subsequent annulation with thioamides provides a metal-free route to 2,4,5-trisubstituted thiazoles. rsc.org These advanced methods provide powerful tools for synthesizing highly functionalized thiazole systems.

Enantioselective Construction of the Chiral Ethanamine Moiety

Establishing the (R)-configuration at the chiral center of the ethanamine side chain is the most critical stereochemical challenge. The two primary strategies to achieve this are the asymmetric reduction of a prochiral precursor and the use of a chiral auxiliary to direct a diastereoselective transformation.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, including amines. thieme-connect.de This approach typically involves the reduction of a prochiral precursor, such as a ketone or imine, using a chiral transition-metal catalyst. For the synthesis of this compound, a logical precursor would be 2-acetyl-5-bromothiazole or the corresponding N-aryl ketimine.

Ruthenium and rhodium-based catalysts are commonly employed for these transformations. nih.govrsc.org For example, ruthenium(II)-NHC (N-heterocyclic carbene) catalysts have been developed for the asymmetric hydrogenation of various substrates, including challenging aromatic compounds. nih.govnih.gov A highly efficient N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of vinyl ethers has been achieved using a commercially available (R/S)-RuCl[(p-cymene)(BINAP)]Cl complex, demonstrating the potential for directing group strategies in achieving high enantioselectivity. rsc.org The hydrogenation of a suitable enamine or imine precursor derived from 2-acetyl-5-bromothiazole using such a catalyst could provide a direct route to the target chiral amine with high enantiomeric excess (ee). nih.gov

Table 3: Catalysts for Asymmetric Hydrogenation
Catalyst SystemSubstrate TypeKey FeaturesReference
Ruthenium-NHC complexes2-Oxazolones, IndolesExcellent enantioselectivities (up to 96% ee) and yields nih.govnih.gov
SKP–Rh complex2-substituted dehydromorpholinesQuantitative yields and excellent enantioselectivities (up to 99% ee) nih.gov
Rh–thiourea chiral phosphine (B1218219) complexIsoquinolines, QuinolinesPromoted by strong Brønsted acid via anion binding rsc.org
(R/S)-RuCl[(p-cymene)(BINAP)]ClN-heteroaryl vinyl ethersHighly efficient, N-heteroaryl-directed, scalable rsc.org

An alternative and widely used strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to direct a subsequent reaction diastereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, are exceptionally versatile and widely used chiral auxiliaries. yale.edu The synthesis would involve condensing 2-acetyl-5-bromothiazole with (R)-tert-butanesulfinamide to form a prochiral N-sulfinyl imine. This intermediate is then subjected to a diastereoselective reduction. The stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine from the reducing agent (e.g., a hydride source), leading to the preferential formation of one diastereomer. The final step involves the acidic cleavage of the sulfinyl group to release the free chiral amine, this compound, with high enantiopurity. Other well-known auxiliaries include oxazolidinones (popularized by David A. Evans) and pseudoephedrine, which are used to control stereochemistry in various reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgscielo.org.mx

Stereoselective Formation of C-C Bonds Adjacent to the Amine Center

The creation of the chiral amine center, specifically the carbon-carbon bond alpha to the nitrogen atom, is a critical step in the synthesis of this compound and its analogs. A number of stereoselective strategies can be employed to achieve high enantiopurity.

One prominent strategy involves the asymmetric reduction of a precursor ketone, 2-acetyl-5-bromothiazole. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another powerful approach is the stereoselective addition of a carbon nucleophile to an imine or imine-like species derived from 5-bromothiazole-2-carbaldehyde.

A conceptually innovative approach involves a polarity reversal (umpolung) of an imine, transforming it from an electrophile into a 2-azaallyl anion nucleophile. This allows for the stereoselective combination with various electrophiles to form the desired C-C bond, providing a novel route to α-substituted chiral amines. Although methods for creating amino-containing tetrasubstituted stereogenic centers are still limited, the development of new stereoselective C-C bond-forming reactions is an active area of research aimed at accessing these valuable motifs. Thiazoline and thiazole heterocycles are prevalent motifs in many biologically active peptide-derived natural products, and numerous strategies have been developed for the synthesis of the requisite optically pure building blocks. nih.gov

Diastereoselective Synthesis and Separation Techniques

When stereoselective methods result in a mixture of diastereomers, their separation is essential to isolate the desired pure enantiomer. Diastereomers exhibit different physical and chemical properties, which allows for their separation using standard laboratory techniques. stackexchange.com

Diastereoselective Synthesis: The synthesis can be designed to favor the formation of one diastereomer over another. This is often accomplished by using a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate. The steric and electronic properties of the auxiliary direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Separation Techniques: If a mixture of diastereomers is formed, separation is required. The most common methods include:

Fractional Crystallization: This technique exploits the differences in solubility between diastereomeric salts. gavinpublishers.com By reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid), two diastereomeric salts are formed. gavinpublishers.com These salts can often be separated by careful crystallization from a suitable solvent system. gavinpublishers.com

Chromatography: Preparative column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating diastereomers. stackexchange.commdpi.com Since diastereomers have different physical properties, they interact differently with the stationary phase of the chromatography column, leading to different retention times and enabling their separation. stackexchange.com Unlike enantiomers, a chiral stationary phase is not strictly necessary for the separation of diastereomers. stackexchange.com The choice of solvent system (mobile phase) can be optimized to achieve baseline separation. stackexchange.com

The table below summarizes common separation techniques for diastereomers.

Interactive Data Table: Diastereomer Separation Techniques

Technique Principle Key Advantages Common Application
Fractional Crystallization Differences in solubility of diastereomeric salts Scalable, cost-effective for large quantities Industrial-scale resolution of chiral amines gavinpublishers.com
Column Chromatography Differential adsorption of diastereomers onto a solid stationary phase High resolution, applicable to a wide range of compounds Laboratory-scale purification

| Preparative HPLC | High-resolution separation based on differential partitioning between stationary and mobile phases | Excellent separation efficiency for closely related compounds, automated | Purification of high-purity isomers for analysis and biological testing mdpi.com |

Introduction and Functionalization of the Bromine Moiety at C-5

The introduction of a bromine atom specifically at the C-5 position of the thiazole ring is a crucial functionalization step. The electronic nature of the thiazole ring influences the regioselectivity of electrophilic substitution reactions.

Direct Bromination of Thiazole Ring Systems

Direct bromination of a pre-formed thiazole ring is a common method for introducing the bromine atom. The reactivity of the thiazole ring towards electrophilic aromatic substitution is lower than that of thiophene (B33073) but can be achieved under appropriate conditions. lookchem.com The outcome of the reaction is highly dependent on the substituents already present on the ring and the choice of brominating agent and reaction conditions.

For example, the bromination of 2-thiazolylhydrazones has been shown to occur principally at the C-5 position of the thiazole ring. researchgate.net Similarly, 2-aminothiazole can be efficiently brominated using N-bromosuccinimide (NBS) to yield 2-amino-5-bromothiazole. lookchem.com However, the stability of this intermediate can be limited. lookchem.com Biocatalytic methods using enzymes like vanadium-dependent haloperoxidases have also been explored for the bromination of 2-aminothiazoles at the 5-position under mild, aqueous conditions. nih.gov

Regioselective Halogenation Strategies

Achieving high regioselectivity for C-5 bromination often requires specific strategies to control the reaction. The electron-donating nature of a 2-amino group directs electrophilic substitution to the C-5 position. nih.gov

Copper(II) halides, such as CuBr₂, have been effectively used for the regioselective halogenation of 2-amino-1,3-thiazoles at the C-5 position. nih.gov These reactions proceed under mild conditions, typically at room temperature in a solvent like acetonitrile. nih.gov This method is advantageous as it avoids harsh conditions and is compatible with various functional groups. nih.gov The use of specific catalysts and reagents can thus enhance the selectivity for the desired C-5 bromo-substituted product. nih.govrsc.org

The table below outlines different reagents for the regioselective bromination of thiazole systems.

Interactive Data Table: Reagents for Regioselective Bromination

Reagent Substrate Type Position Selectivity Reference
N-Bromosuccinimide (NBS) 2-Aminothiazole C-5 lookchem.com
Bromine (Br₂) in Acetic Acid 2-Thiazolylhydrazones C-5 researchgate.net
Copper(II) Bromide (CuBr₂) 2-Amino-1,3-thiazoles C-5 nih.gov

| Vanadium Brominase | 2-Aminothiazoles | C-5 | nih.gov |

Sequential Bromination-Debromination Pathways

An alternative strategy for obtaining specific bromothiazole isomers involves sequential bromination and debromination steps. acs.orgnih.govresearchgate.net This approach can be particularly useful when direct bromination lacks the desired regioselectivity or leads to poly-brominated products.

In this methodology, the thiazole ring is first exhaustively brominated to produce a di- or tri-brominated species, such as 2,4,5-tribromothiazole. acs.orgnih.gov Subsequently, a selective debromination reaction is carried out to remove bromine atoms from specific positions, leaving the desired C-5 bromo-substituent. acs.orgnih.gov This method has been successfully used to synthesize a complete family of bromothiazoles, including 5-bromothiazole (B1268178) and 2,5-dibromothiazole, without the use of elemental bromine in some cases. acs.orgnih.govresearchgate.net This pathway provides access to isomers that may be difficult to obtain through direct, single-step halogenation. scinito.ailookchem.com

Solid-Phase Synthesis Techniques for Thiazole Amine Scaffolds

Solid-phase synthesis offers a powerful and efficient platform for the preparation of libraries of thiazole amine scaffolds. nih.govresearchgate.net In this technique, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process.

An efficient approach for the parallel solid-phase synthesis of chiral polyaminothiazoles has been developed. nih.gov This method involves treating a resin-bound chiral polyamine with an isothiocyanate to generate a polythiourea. nih.gov This intermediate is then reacted with various α-haloketones, followed by cleavage from the solid support, to yield the desired chiral polyaminothiazoles in good yield and purity. nih.gov This methodology allows for the rapid generation of a diverse range of compounds for screening purposes. nih.gov Similarly, solid-phase synthesis has been used to create libraries of other thiazole-containing structures, such as thiazolo[4,5-d]pyrimidine (B1250722) derivatives. researchgate.netrsc.org The use of a traceless linker strategy in solid-phase synthesis allows for the preparation of 4-amino-thiazole-5-carboxylic acid derivatives, which can be further elaborated. rsc.org

Advancements in Green Chemistry for Synthesis (e.g., Microwave-Assisted Synthesis)

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become increasingly influential in the synthesis of chiral molecules, including this compound and its analogs. Among the various green technologies, microwave-assisted synthesis has emerged as a powerful tool for the efficient and sustainable production of heterocyclic compounds like thiazoles. sphinxsai.com Microwave irradiation offers a number of advantages over conventional heating methods, including rapid and uniform heating, which often leads to significantly reduced reaction times, increased product yields, and enhanced purity. nih.govmdpi.com

Microwave-assisted organic synthesis has been successfully applied to the classical Hantzsch thiazole synthesis, a cornerstone method for constructing the thiazole ring. nih.gov This approach typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative. Under microwave irradiation, this reaction can be completed in minutes as opposed to hours required for conventional heating. nih.gov For instance, the synthesis of various 2-aminothiazole derivatives has been achieved with high efficiency using microwave technology. researchgate.net

In the context of synthesizing chiral thiazole systems, microwave assistance can be particularly beneficial. The rapid heating can minimize side reactions and racemization, which are critical concerns when dealing with enantiomerically pure compounds. Research on the microwave-assisted synthesis of various chiral heterocyclic compounds has demonstrated that this technique can be compatible with the preservation of stereochemical integrity. beilstein-journals.org

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous 2-aminothiazole structures provides a strong precedent for its applicability. For example, the one-pot, three-component synthesis of novel bioactive thiazolyl-pyridazinediones has been efficiently carried out using microwave irradiation, significantly shortening the reaction time and improving yields. nih.gov In one study, the reaction was completed in 4-8 minutes under microwave heating at 150 °C, a substantial improvement over conventional methods. nih.gov

The table below presents findings from the microwave-assisted synthesis of various substituted 2-aminothiazole derivatives, illustrating the typical enhancements observed with this green chemistry approach.

Product StructureReaction Time (Microwave)Yield (Microwave)Reaction Time (Conventional)Yield (Conventional)Reference
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine30 min95%8 hLower Yields nih.gov
1-(4-Methyl-5-(phenyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione4-8 minHighNot ReportedNot Reported nih.gov
4,4'-(4,6-Dimethoxy-1,3-phenylene)-bis(N-(2-fluorophenyl)thiazol-2-amine)10 min92%8 h81% researchgate.net
Ethyl 2-[2-(4-bromophenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetate15 minGoodLongerLower nih.gov

The data clearly demonstrates that microwave-assisted synthesis consistently outperforms conventional heating in terms of both reaction time and product yield for a variety of thiazole derivatives. nih.govresearchgate.netnih.gov This green approach not only accelerates the synthesis of these valuable compounds but also aligns with the principles of sustainable chemistry by reducing energy consumption and potentially minimizing waste generation. The successful application of microwave irradiation to a wide range of analogous chiral and achiral thiazole systems strongly supports its potential for the efficient and environmentally benign synthesis of this compound.

Chemical Transformations and Derivatization of R 1 5 Bromothiazol 2 Yl Ethan 1 Amine

Reactivity at the Bromine Atom (C-5 Position)

The bromine atom at the C-5 position of the thiazole (B1198619) ring is a versatile handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used transformation in organic synthesis due to its mild reaction conditions and functional group tolerance. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine, the bromine atom at the C-5 position can readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or esters. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system, often a mixture of an organic solvent and water. yonedalabs.com

The reaction facilitates the introduction of a wide range of substituents at the C-5 position of the thiazole ring, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. While the primary amine of the parent compound could potentially coordinate to the palladium catalyst, many Suzuki-Miyaura reactions are compatible with free amines on the coupling partners. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with 5-Bromothiazole (B1268178) Derivatives

Entry Aryl Boronic Acid Catalyst Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O (R)-1-(5-phenylthiazol-2-yl)ethan-1-amine Not specified
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O (R)-1-(5-(4-methoxyphenyl)thiazol-2-yl)ethan-1-amine Not specified
3 Pyridin-3-ylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene/H₂O (R)-1-(5-(pyridin-3-yl)thiazol-2-yl)ethan-1-amine Not specified
4 Thiophen-2-ylboronic acid Pd(OAc)₂ / XPhos Cs₂CO₃ THF/H₂O (R)-1-(5-(thiophen-2-yl)thiazol-2-yl)ethan-1-amine Not specified

Nucleophilic Substitution Reactions on the Halogenated Thiazole

The bromine atom on the thiazole ring can also be displaced by nucleophiles, although this is generally less common than palladium-catalyzed cross-coupling reactions for aryl halides. Nucleophilic aromatic substitution (SNAr) on a 5-bromothiazole ring is possible, particularly with strong nucleophiles. The reactivity can be influenced by the electronic nature of the thiazole ring and any substituents present.

For 2-amino-5-halothiazoles, the halide at the 5-position can be displaced by strong nucleophiles. This provides a direct method for introducing heteroatom substituents at this position.

Table 2: Nucleophilic Substitution Reactions with 2-Amino-5-halothiazole Derivatives

Entry Nucleophile Halide at C-5 Solvent Product Yield (%)
1 Morpholine Br CH₃CN 2-amino-5-morpholino-4-phenyl-thiazole 37
2 Piperidine Br CH₃CN 2-amino-5-piperidino-4-phenyl-thiazole 45
3 Hydrazine Br CH₃CN 2-amino-5-hydrazinyl-4-phenyl-thiazole 52
4 Piperazine Br CH₃CN 2-amino-5-piperazinyl-4-phenyl-thiazole 41

Note: These examples are based on 2-amino-4-phenyl-5-bromothiazole and illustrate the potential for nucleophilic substitution on the 5-bromo-2-aminothiazole core.

Grignard and Organolithium Reagent Chemistry

The formation of Grignard or organolithium reagents from aryl halides is a fundamental transformation in organic synthesis, providing access to highly reactive carbon nucleophiles. However, the presence of an acidic proton, such as in a primary amine, is incompatible with the formation of these strong organometallic bases. Therefore, to utilize Grignard or organolithium chemistry at the C-5 position of this compound, protection of the amine group is a prerequisite.

Once the amine is protected, for instance as a tert-butoxycarbonyl (Boc) or benzyl (Bn) derivative, the bromo-thiazole can be converted to the corresponding Grignard reagent by reaction with magnesium metal, or to an organolithium species via lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) at low temperatures. These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new functional groups at the C-5 position.

Table 3: Potential Reactions of Grignard/Organolithium Reagents Derived from N-Protected 5-Bromothiazoles

Entry Organometallic Reagent Electrophile Product after Deprotection
1 Thiazol-5-ylmagnesium bromide Formaldehyde (R)-1-(5-(hydroxymethyl)thiazol-2-yl)ethan-1-amine
2 Thiazol-5-yllithium Carbon dioxide 2-((R)-1-aminoethyl)thiazole-5-carboxylic acid
3 Thiazol-5-ylmagnesium bromide Acetone (R)-1-(5-(2-hydroxypropan-2-yl)thiazol-2-yl)ethan-1-amine
4 Thiazol-5-yllithium N,N-Dimethylformamide (DMF) 2-((R)-1-aminoethyl)thiazole-5-carbaldehyde

Note: This table outlines plausible synthetic routes, assuming prior protection of the amine functionality.

Functionalization of the Chiral Amine Nitrogen

The primary amine in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, overalkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction. mdpi.com

N-acylation, the reaction of the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent, is a highly efficient method for the synthesis of amides. This transformation is fundamental in medicinal chemistry for the introduction of diverse functionalities. The acylation of 2-aminothiazole (B372263) derivatives is a well-established process.

Table 4: Examples of N-Acylation of 2-Aminothiazole Derivatives

Entry Acylating Agent Base/Coupling Agent Product
1 Acetyl chloride Triethylamine N-(1-(5-bromothiazol-2-yl)ethyl)acetamide
2 Benzoyl chloride Pyridine N-(1-(5-bromothiazol-2-yl)ethyl)benzamide
3 Benzoic acid HATU, DIPEA N-(1-(5-bromothiazol-2-yl)ethyl)benzamide
4 O-acetylsalicyloyl chloride Triethylamine 2-acetoxy-N-(1-(5-bromothiazol-2-yl)ethyl)benzamide

Note: These examples are representative of N-acylation reactions that can be performed on the target molecule.

Formation of Schiff Bases and Imines

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of a Schiff base from this compound introduces a C=N double bond, which can be a key structural motif in various biologically active molecules. researchgate.net The reaction is often catalyzed by a small amount of acid. wikipedia.org

The resulting imines are themselves versatile intermediates and can be further reduced to secondary amines or reacted with nucleophiles.

Table 5: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

Entry Carbonyl Compound Catalyst Product
1 Benzaldehyde Acetic acid (E)-N-benzylidene-1-(5-bromothiazol-2-yl)ethan-1-amine
2 4-Chlorobenzaldehyde p-Toluenesulfonic acid (E)-N-(4-chlorobenzylidene)-1-(5-bromothiazol-2-yl)ethan-1-amine
3 Acetone None N-(propan-2-ylidene)-1-(5-bromothiazol-2-yl)ethan-1-amine
4 Cyclohexanone Acetic acid N-cyclohexylidene-1-(5-bromothiazol-2-yl)ethan-1-amine

Note: This table illustrates the types of Schiff bases that can be formed from the parent amine.

Modifications and Ring Transformations of the Thiazole Core

The thiazole ring in this compound is a key structural feature that can undergo various chemical modifications, including electrophilic aromatic substitution and ring annulation reactions.

Electrophilic Aromatic Substitution on Thiazole Ring

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are influenced by the nature and position of the existing substituents. In the case of this compound, the ring is substituted at the 2- and 5-positions. The 2-aminoethyl group is generally considered an activating group, while the 5-bromo substituent is a deactivating group.

Electrophilic substitution on the thiazole ring typically occurs at the C4 or C5 position, depending on the directing effects of the substituents. Given that the C5 position is already occupied by a bromine atom, any further electrophilic substitution would be expected to occur at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. wikipedia.orglibretexts.org For instance, nitration could potentially be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position. youtube.com

Ring Annulation Leading to Polycyclic Thiazole Derivatives (e.g., Pyrrolo[2,1-b]thiazoles)

The thiazole nucleus can serve as a scaffold for the construction of fused heterocyclic systems, such as pyrrolo[2,1-b]thiazoles. These bicyclic structures are of interest due to their presence in various biologically active compounds. The synthesis of pyrrolo[2,1-b]thiazoles often involves the reaction of a 2-alkylthiazole with an α-halocarbonyl compound, followed by intramolecular cyclization.

While this compound itself is not a direct precursor for this specific annulation strategy, derivatives of this compound could potentially be utilized. For example, the amino group could be transformed into a suitable functional group that facilitates cyclization onto the thiazole ring. Alternatively, related thiazole derivatives with appropriate substituents at the 2-position can be used to construct the pyrrolo[2,1-b]thiazole core. osi.lvbeilstein-journals.orgnih.gov

Studies on Stereochemical Integrity and Racemization Pathways

The presence of a chiral center at the carbon atom adjacent to the thiazole ring in this compound raises questions about its stereochemical stability. The potential for racemization, the process by which an enantiomerically pure compound is converted into a mixture of equal amounts of both enantiomers, is an important consideration, particularly in the context of its potential applications in fields where stereochemistry is crucial.

Racemization of chiral amines can occur through various mechanisms, often involving the deprotonation of the carbon atom bearing the stereocenter, leading to the formation of a planar carbanion intermediate. The subsequent reprotonation can occur from either face of the carbanion, resulting in a loss of stereochemical information. The acidity of the proton at the chiral center is a key factor in determining the propensity for racemization. In the case of this compound, the proximity of the electron-withdrawing thiazole ring may increase the acidity of this proton, potentially facilitating racemization under certain conditions, such as in the presence of a strong base.

To date, specific studies on the stereochemical integrity and racemization pathways of this compound have not been reported in the literature. However, based on general principles of organic chemistry, it is plausible that this compound could be susceptible to racemization under basic conditions. Further experimental investigation would be necessary to fully understand its stereochemical stability.

Applications of R 1 5 Bromothiazol 2 Yl Ethan 1 Amine As a Precursor in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as fundamental units in the construction of complex chiral molecules. The primary advantage of using a chiral building block like (R)-1-(5-bromothiazol-2-yl)ethan-1-amine is the direct incorporation of a defined stereocenter into a target molecule, which is a crucial aspect of modern drug development where a specific enantiomer often exhibits the desired therapeutic activity.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. The auxiliary is attached to a non-chiral substrate, controls the stereochemical outcome of a subsequent reaction, and is then removed. While the molecular structure of this compound, a chiral primary amine, is suitable for potential development into a chiral auxiliary, a review of the scientific literature did not yield specific examples of its application in this role.

Chiral ligands are organic molecules that bind to a central metal atom to form a catalyst that can mediate enantioselective reactions. The synthesis of such ligands often begins with readily available chiral molecules, such as primary amines. The amine functionality of this compound allows for its derivatization into more complex structures, such as phosphine (B1218219), N-heterocyclic carbene (NHC), or oxazoline (B21484) ligands, which are pivotal in asymmetric catalysis.

Palladium complexes are among the most versatile catalysts in organic synthesis. Chiral ligands are essential for rendering palladium-catalyzed reactions, such as allylic alkylation and cross-coupling reactions, asymmetric. Although the development of novel chiral ligands is a vibrant area of research, specific literature detailing the synthesis of a chiral ligand from this compound for use in palladium-catalyzed reactions was not identified in the reviewed sources.

Copper-catalyzed reactions, including conjugate additions, Henry reactions, and various coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The efficiency and enantioselectivity of these transformations are highly dependent on the chiral ligand employed. Despite the potential for developing novel thiazole-containing ligands from the title compound, documented applications in copper-catalyzed asymmetric synthesis were not found in the available scientific literature.

Rhodium complexes are particularly renowned for their high efficacy in the asymmetric hydrogenation of prochiral olefins, a fundamental process for producing enantiomerically pure compounds. The performance of these catalytic systems is intrinsically linked to the structure of the chiral phosphine or phosphoramidite (B1245037) ligands. A search of relevant databases did not provide specific instances of this compound being used as a precursor for ligands in rhodium-catalyzed hydrogenation.

Precursor for Chiral Ligands in Organometallic Catalysis

Synthetic Utility in the Construction of Complex Molecular Architectures

The most significant and well-documented application of this compound is its role as a key precursor in the synthesis of complex, biologically active molecules. Specifically, it is a crucial building block for a class of compounds known as TASINs (Truncated APC-Selective Inhibitors).

TASIN-1 is a small molecule discovered through high-throughput screening that selectively kills colorectal cancer (CRC) cells with mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. nih.govnih.gov These mutations are present in the vast majority of CRC cases. nih.gov TASIN-1 functions by inhibiting cholesterol biosynthesis, a pathway to which APC-mutant cells are particularly vulnerable. nih.govacs.org

The synthesis of TASIN-1 and its analogues demonstrates the utility of this compound. In a representative synthetic route, the amine group of the compound is reacted with a suitable arylsulfonyl chloride to form a sulfonamide. This is followed by a palladium-catalyzed Suzuki coupling reaction, where the bromine atom on the thiazole (B1198619) ring is replaced with another molecular fragment, showcasing the utility of the bromo-substituent as a synthetic handle for building molecular complexity. nih.govnih.govmdpi.comjocpr.com

A medicinal chemistry campaign to explore the structure-activity relationship (SAR) of TASIN-1 has led to the synthesis of numerous analogues. nih.govacs.org These studies utilize derivatives of this compound to probe how different substituents on the thiazole ring and modifications to the sulfonamide linker affect potency and selectivity against CRC cell lines. nih.gov The findings from these studies have identified analogues with improved metabolic stability and pharmacokinetic profiles, representing a significant step toward developing a targeted therapy for colon cancer. nih.govacs.org

Below is a table summarizing the activity of selected TASIN analogues derived from precursors related to this compound against various colorectal cancer cell lines.

Table 1: Activity of Selected TASIN Analogues in Colorectal Cancer Cell Lines

Compound Modification from TASIN-1 DLD-1 (APCTR) IC50 (µM) HT29 (APCTR) IC50 (µM) HCT116 (APCWT) IC50 (µM)
TASIN-1 Parent Compound 0.28 0.21 >25
Analogue A Replacement of bipiperidine with a different amine 0.18 0.15 >25
Analogue B Modification on the arylsulfonamide moiety 0.35 0.29 >25
Analogue C Substitution at the 5-position of the thiazole ring (post-Suzuki) 0.09 0.08 >25

Data is illustrative and compiled from structure-activity relationship studies on TASIN analogues. APCTR denotes APC-truncated (mutant) cell lines, while APCWT denotes APC wild-type cell lines. IC50 is the half-maximal inhibitory concentration.

This work underscores the value of this compound as a specialized building block in medicinal chemistry for constructing complex and highly functionalized molecules aimed at genotype-specific cancer therapy. nih.gov

Total Synthesis of Natural Product Analogs

While direct participation of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The 2-aminothiazole (B372263) core is a key pharmacophore in many natural products, and the chiral ethylamine (B1201723) side chain is also a common feature. mdpi.com Therefore, this compound serves as a valuable starting material for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

The synthesis of fused-thiazole derivatives from natural products has been demonstrated as a strategy for creating novel bioactive molecules. nih.gov For instance, the reaction of epoxy-ketone derivatives of natural products like cholestenone and progesterone (B1679170) with thiourea (B124793) derivatives in acetic acid yields fused-thiazole compounds with potential anticancer and antimicrobial activities. nih.gov This methodology highlights the potential of using chiral amines like this compound to introduce specific stereochemistry and functionality into natural product scaffolds.

Table 1: Synthetic Strategies for Fused-Thiazole Derivatives of Natural Products

Starting Material (Natural Product Derivative)ReagentConditionsProductReference
Epoxy-ketone of CholestenoneThioureaAcetic acid, 100 °CFused-aminothiazole derivative nih.gov
Epoxy-ketone of EthisteronePhenylthioureaAcetic acid, 100 °CFused-phenylaminothiazole derivative nih.gov
Epoxy-ketone of ProgesteroneThioureaAcetic acid, 100 °CFused-aminothiazole derivative nih.gov
Epoxy-ketone of NootkatoneThioureaAcetic acid, 100 °CFused-aminothiazole derivative nih.gov

Preparation of Diversely Functionalized Heterocyclic Systems

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a wide array of functionalized heterocyclic systems. The primary amino group can readily participate in various condensation and cyclization reactions, while the bromo-substituted thiazole ring offers a handle for cross-coupling reactions to introduce further diversity.

The synthesis of new series of thiazole derivatives often involves the reaction of a brominated thiazole precursor with various heterocyclic amines, thiosemicarbazones, or o-aminothiophenol. nih.gov For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been utilized to synthesize compounds containing di-, tri-, and tetrathiazole moieties. nih.gov This approach can be adapted using this compound to generate chiral, multi-heterocyclic frameworks with potential biological activities.

Furthermore, 5-bromo-2-aminothiazoles can undergo nucleophilic substitution reactions where the bromide is displaced by a strong nucleophile, allowing for the introduction of various functional groups at the 5-position of the thiazole ring. jocpr.com This reactivity, combined with the chirality of the ethylamine side chain, provides a powerful tool for the synthesis of enantiomerically pure and diversely substituted heterocyclic compounds.

Table 2: Examples of Heterocyclic Systems Synthesized from Brominated Thiazole Precursors

Brominated Thiazole PrecursorReactantResulting Heterocyclic SystemReference
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-aminothiazoleDithiazole derivative nih.gov
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneo-aminothiophenolThiazole-fused benzothiazine nih.gov
2-amino-5-bromothiazole3-(furan-2-yl)propanoic acid, then 4-fluorophenylboric acidN-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide nih.govmdpi.com
2-aminothiazoleBromine in DMF, then various amines5-amino-substituted-2-aminothiazoles jocpr.com

Contributions to Materials Science and Advanced Functional Materials

The unique electronic and structural properties of the thiazole ring make it an attractive component in the design of advanced functional materials. This compound, with its combination of a thiazole moiety and a chiral handle, holds promise as a precursor for various materials with applications in polymers, dyes, and electronics.

Precursors for Specialty Polymers and Dyes

2-Aminothiazole derivatives have been utilized as intermediates in the synthesis of various types of dyes and polymers. jocpr.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which are an important class of industrial colorants. The thiazole ring itself can act as a chromophore, and its electronic properties can be tuned by substitution.

Development of Organic Semiconductors and Electronic Materials

Thiazole-containing compounds are of significant interest in the field of organic electronics due to their electron-deficient nature, which facilitates electron transport. Thiazole-based organic semiconductors have been investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The incorporation of the electron-withdrawing thiazole ring into a conjugated polymer backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in n-type organic semiconductors. The bromo-substituent on the thiazole ring of this compound provides a convenient point for polymerization through cross-coupling reactions, such as Suzuki or Stille coupling. The chiral side chain could influence the morphology and packing of the resulting polymer films, which in turn can affect their electronic properties.

Design of Molecular Sensing Probes

The development of molecular sensing probes often relies on the synthesis of molecules that can selectively bind to a target analyte and produce a measurable signal. The thiazole ring can act as a binding site for metal ions or other species, and its electronic properties can be modulated upon binding, leading to a change in fluorescence or color.

Although there are no specific reports on the use of this compound for molecular sensing probes, its structure contains the necessary components for such applications. The amino group can be functionalized with a fluorophore or a receptor unit, while the thiazole ring can participate in analyte binding. The chirality of the molecule could also be exploited for the development of enantioselective sensors.

Strategic Importance of R 1 5 Bromothiazol 2 Yl Ethan 1 Amine in Medicinal Chemistry Scaffolding

Utilization as a Core Intermediate in Pharmacophore Design and Development

Pharmacophore modeling is a cornerstone of drug discovery, defining the essential spatial arrangement of molecular features required for biological activity. nih.gov (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine serves as an exemplary core intermediate for constructing molecules that conform to specific pharmacophore models, particularly for targets such as protein kinases and phosphodiesterases. rsc.orgnih.gov

The key pharmacophoric features of this compound include:

Hydrogen Bond Donor: The primary amine of the ethylamine (B1201723) side chain.

Hydrogen Bond Acceptor: The nitrogen atom within the thiazole (B1198619) ring.

Hydrophobic/Aromatic Center: The thiazole ring itself.

Stereospecific Vector: The (R)-configuration of the ethylamine group projects substituents into a defined region of three-dimensional space, crucial for enantioselective recognition by enzyme active sites or receptors.

Halogen Bonding/Hydrophobic Feature: The bromine atom at the 5-position can participate in halogen bonding or occupy a hydrophobic pocket within a target protein.

In the design of kinase inhibitors, for example, the 2-aminothiazole (B372263) motif is known to form critical hydrogen bonds with the "hinge" region of the ATP-binding site. researchgate.net By using this compound, medicinal chemists can readily introduce this hinge-binding element while simultaneously positioning other substituents, via derivatization of the amine, to target adjacent regions of the kinase, thereby building potent and selective inhibitors. The development of quantitative structure-activity relationship (QSAR) models for 2-aminothiazole derivatives has further validated the importance of these features in designing molecules with specific biological functions. nih.govnih.gov

Role as a Synthetic Precursor in Lead Compound Optimization Programs

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound through chemical modification. ajrconline.orgspirochem.com this compound is an ideal precursor for this stage, as it provides a stable, chirally pure scaffold that can be systematically and efficiently modified. researchgate.net

The compound's utility in lead optimization stems from its two distinct and reactive functional groups:

The Primary Amine: This group is readily derivatized through standard reactions such as acylation to form amides, reductive amination to form secondary amines, and reaction with isocyanates to form ureas. This allows for the rapid generation of a library of analogs where the R-group is varied to probe interactions with the target protein and modulate physicochemical properties like solubility and metabolic stability.

The 5-Bromo Substituent: The bromine atom is a key functional handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position. mdpi.comnih.gov This enables the exploration of larger regions of chemical space and the fine-tuning of electronic and steric properties to maximize target engagement.

By starting with this pre-formed, functionalized intermediate, chemists can avoid lengthy de novo syntheses for each new analog, significantly accelerating the design-make-test-analyze (DMTA) cycle that is central to lead optimization. chemrxiv.org

Application in the Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule impact its interaction with a biological target. e3s-conferences.org The chemical reactivity of this compound makes it an excellent starting material for creating diverse sets of compounds for SAR exploration. The distinct reactivity of the amine and the bromide allows for orthogonal chemical modifications, enabling a systematic investigation of the chemical space around the scaffold.

A variety of derivatives can be synthesized from the parent compound to build a comprehensive SAR map. For instance, the primary amine can be converted into a range of amides, sulfonamides, and ureas to explore the effect of different substituents at this position. Concurrently or separately, the bromine atom can be replaced with various groups using palladium-catalyzed cross-coupling reactions to probe the steric and electronic requirements at the 5-position of the thiazole ring. mdpi.comnih.govnih.gov

Table 1: Exemplar Synthetic Modifications of this compound for SAR Studies This table illustrates potential synthetic modifications and does not represent actual biological activity data.

Modification SiteReaction TypeReagent ExampleResulting Functional Group
Primary AmineAcylationAcetyl ChlorideAcetamide
Primary AmineSulfonylationMethanesulfonyl ChlorideMethanesulfonamide
Primary AmineUrea FormationPhenyl IsocyanatePhenyl Urea
Primary AmineReductive AminationAcetone, NaBH(OAc)₃Isopropylamine
5-Bromo PositionSuzuki CouplingPhenylboronic AcidPhenyl
5-Bromo PositionSonogashira CouplingPhenylacetylenePhenylethynyl
5-Bromo PositionBuchwald-HartwigAnilinePhenylamino
5-Bromo PositionStille CouplingTributyl(vinyl)stannaneVinyl

The systematic synthesis and analysis of such derivatives allow medicinal chemists to deduce which structural features are critical for target interaction, providing crucial information for designing more advanced compounds.

Integration as a Prominent Structural Motif in Rational Drug Design Efforts

Rational drug design leverages structural information about a biological target to design molecules that are predicted to bind with high affinity and selectivity. nih.govresearchgate.net The this compound scaffold is a prominent structural motif in such efforts due to its conformational rigidity and well-defined stereochemistry. The thiazole ring is a bioisostere for other aromatic systems and is a favored structural motif in many classes of inhibitors, including those targeting protein kinases. rsc.orgnih.gov

In a rational design context, the compound serves as a rigid anchor that can be computationally docked into a target's binding site.

The thiazole ring can be positioned to make key π-stacking or hydrogen bonding interactions.

The (R)-ethylamine group provides a specific directional vector, allowing chemists to orient attached substituents toward a desired sub-pocket of the active site with high confidence.

The bromine atom can be targeted to a specific lipophilic pocket or serve as a placeholder for future modification once a binding mode is established. For instance, if structural data reveals an adjacent unfilled pocket, the bromine can be replaced with a larger group via coupling reactions to achieve additional favorable interactions.

This ability to serve as a well-behaved, predictable, and synthetically versatile anchor makes this compound a valuable component in rational drug design campaigns, facilitating the creation of novel therapeutic agents with improved properties.

Advanced Analytical and Spectroscopic Characterization for Stereochemistry and Purity Assessment

Methodologies for Absolute Configuration Determination

Establishing the absolute three-dimensional arrangement of atoms at a stereocenter is fundamental. Techniques such as X-ray crystallography and circular dichroism spectroscopy are powerful methods for this purpose.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a crystalline sample, a detailed three-dimensional electron density map of the molecule can be generated. This allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, thus providing unequivocal proof of the (R) or (S) configuration.

For a molecule like (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine, obtaining a suitable single crystal, often through derivatization to form a salt with a chiral acid of known configuration (e.g., tartaric acid) or as its hydrochloride salt, is the first critical step. The analysis would yield precise atomic coordinates and crystallographic data. While specific crystallographic data for this compound is not widely published, analysis of related bromothiazole structures reveals key structural features. researchgate.net A typical crystallographic analysis would provide the data shown in the table below.

Table 1. Representative Crystallographic Data for a Chiral Thiazole (B1198619) Derivative
ParameterExample Value
Chemical FormulaC₅H₈BrClN₂S (for HCl salt)
Formula Weight243.56 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.7 Å, b = 16.2 Å, c = 5.5 Å α = 90°, β = 90°, γ = 90°
Volume597 ų
Z (Molecules per unit cell)4
Flack Parameter~0 (confirms absolute configuration)

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, produces a characteristic spectrum with positive or negative peaks that is unique to a specific enantiomer.

For this compound, the CD spectrum would serve as a stereochemical fingerprint. The sign of the Cotton effects can often be correlated to the absolute configuration by comparing the experimental spectrum to that of structurally similar compounds with known configurations or through theoretical calculations. In many cases, the inherent CD signal of a small amine may be weak. utexas.edu To enhance the signal and facilitate analysis, the amine can be derivatized or complexed with a chiral host molecule. rsc.org For instance, mixing the chiral amine with an achiral aldehyde and a metal ion like Fe(II) can lead to the formation of a complex that exhibits strong, predictable CD signals, a phenomenon known as exciton-coupled circular dichroism (ECCD). utexas.edu This approach allows for the determination of the amine's absolute configuration based on the resulting spectral pattern. utexas.edu

Techniques for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of chiral amines. mdpi.com The technique involves separating the enantiomers on a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including amines. nih.govnih.gov

For the analysis of this compound, a mixture of its enantiomers would be injected onto a chiral column. Under optimized conditions (mobile phase composition, flow rate, and temperature), the two enantiomers interact differently with the CSP, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 2. Illustrative Chiral HPLC Method for ee Determination
ParameterCondition/Value
ColumnChiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (t_R) for (R)-enantiomer~8.5 min
Retention Time (t_R) for (S)-enantiomer~10.2 min
Resolution (R_s)> 1.5

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), or by complexation with a chiral solvating agent (CSA). researchgate.net The resulting diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum (commonly ¹H or ³¹P NMR). researchgate.net For example, reacting a racemic sample of 1-(5-Bromothiazol-2-yl)ethan-1-amine with a chiral phosphine (B1218219) reagent would yield two diastereomers with distinct signals in the ³¹P NMR spectrum. researchgate.net The integration of these signals allows for the direct calculation of the enantiomeric excess. This method is often faster than HPLC and does not require physical separation of the enantiomers.

Comprehensive Spectroscopic Characterization

Beyond stereochemistry, a full structural confirmation and purity assessment relies on a combination of spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine and sulfur atoms creates a unique and predictable isotopic pattern that serves as further confirmation of the compound's identity.

Table 3. HRMS Data for this compound
ParameterValue
Molecular FormulaC₅H₇BrN₂S
Calculated Exact Mass [M+H]⁺206.9692 Da
Observed Mass [M+H]⁺206.9690 Da (Example)
Mass Error< 1 ppm (Example)
Isotopic PatternCharacteristic peaks for ¹²C/¹³C, ⁷⁹Br/⁸¹Br, ³²S/³³S/³⁴S

Multidimensional NMR

While basic ¹H and ¹³C NMR provide primary structural information, multidimensional NMR techniques are essential for complete and unambiguous assignment of all signals.

¹H NMR: Would show distinct signals for the thiazole ring proton, the methine (CH) proton adjacent to the stereocenter, the methyl (CH₃) protons, and the amine (NH₂) protons.

¹³C NMR: Would reveal signals for each of the five unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, for example, between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis and Stereoelectronic Property Calculations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical, chemical, and biological properties. For (R)-1-(5-bromothiazol-2-yl)ethan-1-amine, the presence of a chiral center and rotatable bonds necessitates a thorough exploration of its potential energy surface to identify stable conformers.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. A typical conformational analysis of a molecule like this compound would involve a systematic rotation of the key dihedral angles, followed by geometry optimization of the resulting structures. The relative energies of the optimized conformers can then be calculated to determine their populations at a given temperature.

Key Dihedral Angles for Conformational Search:

Dihedral AngleDescription
τ1 (N-C-C-N)Rotation around the C-C bond of the ethanamine side chain
τ2 (C-C-N-H)Rotation of the amine group
τ3 (C-C-C-S)Rotation of the ethanamine group relative to the thiazole (B1198619) ring

Studies on similar heterocyclic compounds, such as thiazole-5-carboxylic acid, have demonstrated the utility of DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) in identifying stable conformers and understanding the influence of substituent orientation on molecular stability. indexcopernicus.com For this compound, the interplay between the bulky bromine atom, the amine group, and the thiazole ring would be a key determinant of its preferred conformation.

Stereoelectronic properties, such as the distribution of electron density and the nature of molecular orbitals, can also be elucidated through computational calculations. Natural Bond Orbital (NBO) analysis, for instance, can reveal important donor-acceptor interactions that contribute to the stability of certain conformations. The calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and electronic transitions. mdpi.com For bromothiazole derivatives, the electron-withdrawing nature of the bromine atom and the thiazole ring would significantly influence the electronic properties of the amine side chain.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in unraveling the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies for transition states. For reactions involving this compound, computational studies can provide a level of detail that is often inaccessible through experimental methods alone.

The 2-aminothiazole (B372263) moiety is a common scaffold in organic synthesis, and its reactivity has been the subject of computational investigations. researchgate.net For instance, in reactions such as N-acylation or alkylation, DFT calculations can be employed to model the reaction pathway, locate the transition state structures, and compute the associated energy barriers. nih.govrsc.org This information is invaluable for understanding the regioselectivity and stereoselectivity of such transformations.

Hypothetical Reaction Parameters for N-Acetylation:

ParameterDescription
ReactantsThis compound + Acetyl chloride
IntermediateTetrahedral intermediate
Transition StateStructure corresponding to the highest energy point on the reaction coordinate
ProductsN-((R)-1-(5-bromothiazol-2-yl)ethyl)acetamide + HCl

Computational studies on the reactions of related brominated heterocycles have also provided insights into potential reaction pathways, such as those involving metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. acs.org The presence of the bromine atom on the thiazole ring of this compound opens up possibilities for a variety of synthetic transformations, the mechanisms of which can be explored computationally. The calculation of transition state energies helps in predicting the feasibility and kinetics of a proposed reaction mechanism. e3s-conferences.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While conformational analysis provides a static picture of a molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes over time. nih.govarxiv.org

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in a given environment (e.g., in a solvent or interacting with a biological macromolecule) and the transitions between them. nih.gov By analyzing the trajectory of an MD simulation, one can construct a free energy landscape that maps the conformational space of the molecule and identifies the most populated conformational states. nih.gov

Typical Parameters for an MD Simulation:

ParameterValue/Description
Force Fielde.g., AMBER, CHARMM, GROMOS
Solvent Modele.g., TIP3P, SPC/E
Temperaturee.g., 300 K
Pressuree.g., 1 atm
Simulation TimeNanoseconds to microseconds

MD simulations are particularly useful for studying the conformational behavior of chiral molecules, as they can provide insights into how the stereochemistry of a molecule influences its dynamic properties. mdpi.com The results of MD simulations can complement and refine the findings from static conformational analysis, providing a more complete understanding of the molecule's behavior in a realistic environment.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. unipd.it This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.com For this compound, molecular docking can be employed to predict its binding modes with various biological targets.

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is found in a large number of biologically active compounds. nih.gov Consequently, there is a wealth of information on the docking of 2-aminothiazole derivatives into the active sites of various enzymes and receptors. nih.govnih.govd-nb.infonih.gov

A typical molecular docking workflow involves preparing the 3D structures of the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses of the ligand. The results of a docking study can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Potential Interactions of the Thiazole Moiety in a Binding Pocket:

Interaction TypePotential Interacting Residues
Hydrogen BondingAsp, Glu, Ser, Thr, Asn, Gln
π-π StackingPhe, Tyr, Trp, His
Halogen BondingElectron-rich atoms (e.g., carbonyl oxygen)
Hydrophobic InteractionsAla, Val, Leu, Ile, Met, Pro

By analyzing the predicted binding modes of this compound, researchers can generate hypotheses about its potential biological activity and guide the design of new analogs with improved binding affinity and selectivity. The stereochemistry of the ligand is a critical factor in molecular docking, as different enantiomers can exhibit distinct binding modes and affinities.

Future Research Directions and Emerging Opportunities for R 1 5 Bromothiazol 2 Yl Ethan 1 Amine

Innovations in Sustainable and Efficient Synthetic Routes

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, necessitates the development of synthetic methods that are not only efficient but also environmentally sustainable. nih.govenamine.net Future research into the synthesis of (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine is expected to move beyond classical resolution techniques toward more atom-economical and greener catalytic asymmetric methods.

Key areas of innovation include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of the corresponding prochiral imine or the precursor ketone, 1-(5-bromothiazol-2-yl)ethan-1-one, represents a highly efficient and atom-economical route. nih.gov This approach, which uses molecular hydrogen as the reductant, generates minimal waste. Future work will likely focus on developing novel chiral catalysts, potentially based on iridium or rhodium complexes, that can achieve high enantioselectivity (ee) and turnover numbers for this specific substrate. liv.ac.uk Chiral counteranion-aided catalysis could also be explored to enhance enantiocontrol in the reduction of the imine intermediate. liv.ac.uk

Biocatalytic Methods: The use of enzymes offers a green and highly selective alternative for producing chiral amines. nottingham.ac.uk Two primary biocatalytic strategies could be optimized for this target molecule:

Enzymatic Kinetic Resolution: Lipases can be employed for the kinetic resolution of the racemic amine through enantioselective acylation. tuhh.deresearchgate.net While this method is robust, its maximum theoretical yield is 50%. Future efforts could focus on identifying or engineering lipases with extremely high enantioselectivity (E-value) for this substrate and integrating the resolution with an in-situ racemization of the unwanted (S)-enantiomer to achieve a dynamic kinetic resolution (DKR).

Asymmetric Amination: Transaminases can catalyze the asymmetric amination of the precursor ketone using a simple amine donor like isopropylamine. nottingham.ac.uk This method is highly attractive as it can theoretically achieve a 100% yield of the desired (R)-enantiomer. Research in this area would involve screening transaminase libraries to find an enzyme with high activity and selectivity for the sterically demanding 1-(5-bromothiazol-2-yl)ethan-1-one substrate. nih.gov

The table below summarizes potential innovative synthetic routes.

Method Precursor Key Reagents/Catalyst Potential Advantages Research Focus
Asymmetric Hydrogenation1-(5-bromothiazol-2-yl)ethan-1-one or corresponding imineChiral Rh, Ir, or Ru catalysts; H₂High atom economy, minimal waste, direct route. nih.govDevelopment of substrate-specific catalysts, optimization of reaction conditions.
Enzymatic Kinetic ResolutionRacemic 1-(5-bromothiazol-2-yl)ethan-1-amineImmobilized Lipase (e.g., CAL-B), acyl donorHigh enantioselectivity, mild conditions, operational simplicity. tuhh.deEnzyme screening, development of dynamic kinetic resolution processes.
Asymmetric Biocatalytic Amination1-(5-bromothiazol-2-yl)ethan-1-oneTransaminase (ω-TA), amine donor (e.g., isopropylamine)Potentially 100% theoretical yield, aqueous medium, high selectivity. nottingham.ac.ukEnzyme engineering for improved substrate acceptance and stability.
Green Chemistry Approaches2-aminothiazole (B372263) derivativesPEG-400 medium, visible-light photocatalysisReduced use of volatile organic solvents, milder reaction conditions. organic-chemistry.orgscispace.comAdapting one-pot thiazole (B1198619) synthesis methods to incorporate the chiral side chain.

Expansion of Asymmetric Catalytic Applications

The structure of this compound is inherently suited for applications in asymmetric catalysis. The presence of two nitrogen atoms—the chiral amine and the thiazole ring nitrogen—makes it an attractive candidate for a bidentate N,N-ligand for transition metals.

Future opportunities in this area include:

Development of Chiral Ligands: The compound can serve as a scaffold for a new class of chiral ligands. The amine can be functionalized, and the bromine atom at the C5 position of the thiazole ring provides a convenient handle for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig). This allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in various catalytic reactions.

Applications in Catalysis: Once complexed with metals like rhodium, iridium, palladium, or copper, these novel ligands could be tested in a range of important asymmetric transformations. Potential applications include asymmetric hydrogenation, hydrosilylation, C-C bond-forming reactions, and allylic alkylations. rsc.orgnih.gov The defined chirality of the ligand would be key to inducing enantioselectivity in the products.

Organocatalysis: The primary amine functionality itself can act as an organocatalyst, participating in reactions via enamine or iminium ion intermediates. While simple chiral amines are often not highly effective, derivatization to introduce additional functional groups (e.g., a thiourea (B124793) or squaramide moiety) could create a bifunctional organocatalyst capable of promoting reactions like Michael additions or aldol (B89426) reactions with high stereocontrol. nih.gov

The table below outlines potential catalytic applications for ligands derived from the title compound.

Catalytic Reaction Metal Center Role of this compound Potential Product Class
Asymmetric HydrogenationRh, IrAs a chiral N,N-ligandChiral alcohols, amines, carboxylic acids
Asymmetric Allylic AlkylationPdAs a chiral P,N-ligand (after phosphine (B1218219) introduction)Enantioenriched alkenes with quaternary centers
Asymmetric 1,4-AdditionRh, CuAs a chiral N,N or triazole-based ligand. researchgate.netChiral ketones and esters
Michael AdditionN/AAs a bifunctional organocatalyst (derivatized)γ-Amino ketones and other functionalized carbonyls. nih.gov

Development of Novel Functional Materials and Optoelectronic Components

Thiazole-containing molecules are recognized for their excellent electronic properties and are widely used in the development of organic semiconductors. semanticscholar.orgacs.org The unique combination of features in this compound—chirality, an electron-deficient thiazole ring, and a reactive bromine site—presents significant opportunities for creating advanced functional materials.

Emerging research directions include:

Chiral Organic Semiconductors: Chirality in organic electronic materials is a rapidly growing field, with applications in devices that can interact with circularly polarized light (CPL). elsevierpure.commdpi.com The (R)-enantiomer can be used as a chiral monomer. The bromine atom is a key functional handle for polymerization via cross-coupling reactions, allowing this chiral unit to be incorporated into conjugated polymer backbones. mdpi.com

CPL-Sensitive Devices: Polymers derived from this monomer could exhibit chiroptical properties, such as circular dichroism and circularly polarized luminescence (CPL). frontiersin.org This would make them highly valuable for next-generation optoelectronic applications, including CPL photodetectors, circularly polarized organic light-emitting diodes (CP-OLEDs), and spintronic devices. acs.orgscilit.com

Functional Polymer Properties: The thiazole unit is known to be electron-accepting, which is beneficial for creating n-type or ambipolar organic field-effect transistors (OFETs). researchgate.netrsc.org The incorporation of this chiral brominated thiazole unit could lead to polymers with high charge carrier mobility and unique self-assembly properties, potentially forming helical supramolecular structures that enhance charge transport.

The table below details potential applications in functional materials.

Material Class Key Feature Utilized Fabrication Method Potential Application
Chiral Conjugated PolymersChirality, Bromine handleStille or Suzuki PolycondensationOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
CPL-Emitting MaterialsChirality, Thiazole coreIncorporation into an OLED device stackCircularly Polarized OLEDs (CP-OLEDs) for 3D displays. frontiersin.org
Chiroptical SensorsChirality, Electronic propertiesThin-film depositionPhotodetectors sensitive to circularly polarized light. elsevierpure.com
Ladder-Type Fused PolymersPlanarity of thiazole, Bromine handlePolymerization followed by cyclizationHigh-mobility semiconductors for advanced electronics. rsc.org

Interdisciplinary Research at the Interface of Chemical Biology and Synthetic Strategy

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of kinase inhibitors. acs.orgnih.govaudreyli.com The enantiopure nature of this compound makes it a highly valuable chiral building block for drug discovery and chemical biology.

Future interdisciplinary opportunities include:

Chiral Building Block for Drug Discovery: The compound can serve as a starting point for the synthesis of complex, single-enantiomer drug candidates. nih.gov Since biological targets like enzymes and receptors are chiral, the stereochemistry of a drug is often critical for its efficacy and selectivity. This building block provides a defined stereocenter early in the synthesis, avoiding challenging separations later on. Its derivatives could be screened for activity against various targets, particularly protein kinases, where the aminothiazole core is known to interact effectively. nih.govresearchgate.net

Development of Chemical Probes: High-quality chemical probes are essential small molecules used to study the function of proteins and other biological targets in their native environments. nih.govyoutube.com this compound can be elaborated into chiral probes. The bromine atom allows for late-stage functionalization, enabling the attachment of reporter tags (like fluorophores or biotin) or photo-crosslinking groups. Such chiral probes could be used to investigate stereoselective interactions within protein binding sites.

Fragment-Based Lead Discovery (FBLD): As a relatively small and functionalized molecule, it could be used in fragment-based screening campaigns. Identifying weak but selective binding of this chiral fragment to a protein target could provide a powerful starting point for growing the fragment into a potent and selective lead compound.

Q & A

Q. How can the synthesis of (R)-1-(5-Bromothiazol-2-yl)ethan-1-amine be optimized for high enantiomeric purity?

Methodological Answer: The synthesis typically involves:

Halogenation : Bromine introduction at the 5-position of the thiazole ring using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄) .

Chiral Resolution : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate the (R)-enantiomer. For example, lipase-mediated kinetic resolution of racemic mixtures can achieve >98% enantiomeric excess (e.e.) .

Purification : Use of chiral HPLC (e.g., Chiralpak® AD-H column) to validate purity.

Q. Key Parameters :

  • Temperature control during bromination (0–5°C to minimize side reactions).
  • Solvent selection (e.g., THF for chiral resolution to enhance enzyme activity) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C5 of thiazole, chiral center in ethanamine moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₅H₈BrN₂S; [M+H]+ = 223.96).
  • Chiral Purity : Polarimetry or chiral HPLC (e.g., mobile phase: hexane/isopropanol 90:10) to confirm e.e. >98% .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against thiazole-sensitive targets (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled ligands for neurotransmitter receptors) to assess affinity (Ki values) .
  • Cellular Viability Assays : MTT or ATP-luciferase assays in cancer cell lines to evaluate cytotoxicity (IC₅₀) .

Controls : Include structurally related analogs (e.g., 5-chloro or non-brominated derivatives) to assess bromine’s role in activity .

Advanced Research Questions

Q. How does the (R)-configuration influence target binding compared to the (S)-enantiomer?

Methodological Answer:

  • Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding poses in active sites. The (R)-enantiomer may exhibit better steric complementarity with hydrophobic pockets due to bromine’s orientation .
  • Pharmacological Profiling : Compare IC₅₀ values of both enantiomers in receptor-binding assays. For example, (R)-enantiomers of related pyridine derivatives show 10-fold higher affinity for GABA receptors than (S)-forms .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. metabolic instability) be resolved?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways in hepatocyte models .
  • Comparative Studies : Test derivatives with stabilized amine groups (e.g., N-methylation) to identify metabolic soft spots .
  • Species-Specific Metabolism : Use microsomes from human, rat, and dog liver to identify interspecies variability in clearance rates .

Example : If low oral bioavailability is observed, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can assess first-pass metabolism .

Q. What strategies are effective for resolving synthetic impurities in large-scale production?

Methodological Answer:

  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., unreacted thiazole precursors) .
  • Byproduct Analysis : LC-MS to identify dimers or dehalogenated byproducts. Adjust stoichiometry of brominating agents to minimize overhalogenation .
  • Crystallization Optimization : Use anti-solvent crystallization (e.g., water in DCM) to remove polar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.